molecular formula C14H12Br2O2 B14391845 3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 87682-04-0

3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol

Katalognummer: B14391845
CAS-Nummer: 87682-04-0
Molekulargewicht: 372.05 g/mol
InChI-Schlüssel: UFTSJORPSRAZGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups on a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol typically involves the bromination of a biphenyl precursor. One common method is the bromination of 5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the bromination of aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol involves the interaction of its bromine atoms and hydroxyl groups with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and hydroxyl groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

87682-04-0

Molekularformel

C14H12Br2O2

Molekulargewicht

372.05 g/mol

IUPAC-Name

2-bromo-6-(3-bromo-2-hydroxy-5-methylphenyl)-4-methylphenol

InChI

InChI=1S/C14H12Br2O2/c1-7-3-9(13(17)11(15)5-7)10-4-8(2)6-12(16)14(10)18/h3-6,17-18H,1-2H3

InChI-Schlüssel

UFTSJORPSRAZGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)Br)O)C2=C(C(=CC(=C2)C)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.